molecular formula C5H11NO3 B153068 (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid CAS No. 127126-06-1

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

Cat. No. B153068
CAS RN: 127126-06-1
M. Wt: 133.15 g/mol
InChI Key: NWZTXAMTDLRLFP-WUJLRWPWSA-N
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Description

“(2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid” is a chemical compound with the molecular formula C5H11NO3 . It has a molecular weight of 133.15 g/mol .

Scientific Research Applications

Quantitative Determination in Beverages

A study by Gracia-Moreno et al. (2015) developed a method for quantitatively determining various hydroxy acids, including 2-hydroxy-2-methylbutanoic and 2-hydroxy-3-methylbutanoic acids, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Synthesis Methods

Davies et al. (2013) focused on the asymmetric synthesis of β-hydroxy-α-amino acids, including diastereoisomers of 2-amino-3-hydroxybutanoic acid, from enantiopure α-hydroxy-β-amino esters. This study contributes to the field of organic chemistry, particularly in synthesizing complex amino acids (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).

Huang Yibo (2013) reviewed different synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate in aminopeptidase N inhibitors. The study compared amino acid, organometallic, acetophenone, enzyme, and other methods, emphasizing the most efficient routes for potential commercialization (Huang Yibo, 2013).

Stereochemistry in Marine Cyanobacterial Depsipeptides

Gupta et al. (2016) determined the stereochemistry of the β-hydroxy acid units in marine cyanobacterial depsipeptides, hantupeptins and trungapeptins, through synthesis and analysis. This research aids in understanding the structural features of these bioactive compounds (Gupta, Ding, Teo, & Tan, 2016).

Fluorinated Amino Acids Synthesis

Laue et al. (2000) synthesized fluorinated amino acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid, by diastereoselective alkylation. This study provides insights into the synthesis of valuable fluorinated amino acids, useful in various scientific applications (Laue, Kröger, Wegelius, & Haufe, 2000).

Synthesis of Specific Stereoisomers

Darley et al. (2003) achieved stereocontrolled syntheses of (2R,3S)- and (2S,3R)-2-methylisocitrate, starting from lactic acid. This synthesis is crucial for understanding the methylcitrate cycle in bacteria and fungi (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Volumetric and Conductometric Behavior

Yan et al. (2010) studied the volumetric and conductometric behavior of amino acids, including (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid, with sodium hexanoate. This research is important for understanding the thermodynamic behavior of these compounds in solutions (Yan, Zhao, Xing, Wang, & Wang, 2010).

Carbamoylation in a Supramolecular Framework

Sun et al. (2011) described the carbamoylation of L-threonine in a Ag(I) supramolecular framework, capturing and activating aerial CO2. This study provides valuable insights into the potential environmental applications of these reactions (Sun, Wang, Zhang, Liu, Hao, Huang, & Zheng, 2011).

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZTXAMTDLRLFP-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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